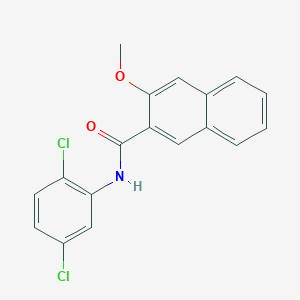

N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-16-10-13(19)6-7-15(16)20/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQBSEKOYQTUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves the following steps:

Naphthalene Derivative Preparation: The starting material, 3-methoxynaphthalene, is prepared through methylation of naphthol.

Carboxylation: The naphthalene derivative undergoes carboxylation to introduce the carboxylic acid group.

Amidation: The carboxylic acid is then converted to the corresponding carboxamide by reacting with 2,5-dichloroaniline under suitable conditions, often using coupling agents like carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 3-hydroxy-naphthalene-2-carboxamide.

Reduction: Formation of N-(2,5-dichlorophenyl)-3-methoxynaphthylamine.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide has been extensively studied for its anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, notably HepG-2 liver cancer cells. The compound induces apoptosis and exhibits cell cycle arrest, making it a potential candidate for cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG-2 | 35.58 | Induction of mitochondrial apoptosis and ROS accumulation |

| MCF7 | 20.0 | Cell cycle arrest in G0/G1 phase |

In a study, treatment with this compound resulted in a significant increase in apoptosis rates in HepG-2 cells after 24 hours of incubation, highlighting its potential as an anticancer agent .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines through interference with specific signaling pathways involved in inflammation. This property positions it as a candidate for developing new anti-inflammatory drugs .

Materials Science Applications

This compound serves as a building block for synthesizing novel organic materials with unique electronic or optical properties. Its structural characteristics allow for modifications that can lead to materials suitable for various applications in electronics and photonics .

Biological Studies

Research into the biological interactions of this compound is ongoing. Studies focus on its mechanism of action at the molecular level, including binding to specific enzymes or receptors, which could modulate their activity and provide insights into potential therapeutic uses .

Case Studies and Research Findings

In Vitro Studies on HepG-2 Cells:

A comprehensive study utilized flow cytometry to analyze the effects of this compound on HepG-2 cells. The findings indicated that the compound significantly altered cell cycle distribution and induced apoptosis:

- G0/G1 Phase Increase: From 45.86% (untreated) to 52.33% (treated).

- S Phase Increase: From 37.09% (untreated) to 41.03% (treated).

- G2/M Phase Decrease: From 17.05% (untreated) to 10.41% (treated) .

Molecular Docking Studies:

Molecular docking studies have been conducted to identify potential targets for this compound within various biological pathways. These studies are crucial for understanding how the compound interacts with different molecular targets and could guide future drug development efforts .

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Polarity and Solubility

- Hydroxyl vs. Methoxy Groups : Compounds like N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamide exhibit higher polarity due to hydroxyl groups, enhancing hydrogen-bonding capacity and aqueous solubility. In contrast, the target compound’s 3-methoxy group reduces polarity, favoring lipid solubility .

Electronic and Steric Effects

- Methoxy vs.

Biological Activity

N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of naphthalene carboxamides. Its structure can be represented as follows:

- Chemical Formula : C_16H_14Cl_2N_O_2

- Molecular Weight : 325.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.

- Receptor Modulation : It can bind to various receptors, modulating their activity and affecting signal transduction pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including HepG-2 liver cancer cells. The following findings summarize its anticancer effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG-2 | 35.58 | Induction of mitochondrial apoptosis and ROS accumulation |

| MCF7 | 20.0 | Cell cycle arrest in G0/G1 phase |

In a study evaluating the apoptotic effects on HepG-2 cells, treatment with the compound resulted in a significant increase in early and late apoptosis rates after 24 hours of incubation, highlighting its potential as an anticancer agent.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is hypothesized to inhibit pro-inflammatory cytokines by interfering with signaling pathways involved in inflammation.

Case Studies and Research Findings

-

In Vitro Studies on HepG-2 Cells :

- A study demonstrated that this compound significantly increased the proportion of cells in the G0/G1 phase while decreasing those in the G2/M phase after treatment, indicating cell cycle arrest.

- Molecular Docking Studies :

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a promising scaffold for drug development aimed at treating inflammatory diseases and cancers. Its potential applications include:

- Development of new anti-inflammatory drugs.

- Exploration as an anticancer therapeutic agent.

- Use as a probe in biological studies to understand small molecule interactions with macromolecules.

Q & A

Q. What advanced analytical techniques validate purity and structural integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.